molecular formula C2H5N3O2 B012476 Oxamic hydrazide CAS No. 515-96-8

Oxamic hydrazide

Cat. No. B012476
CAS RN: 515-96-8
M. Wt: 103.08 g/mol
InChI Key: MOKRDWKSHLLYKM-UHFFFAOYSA-N
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Description

Oxamic hydrazide , also known as semioxamazide , is a chemical compound with the molecular formula NH₂COCONHNH₂ . It is a white powder and has a molecular weight of 103.08 g/mol . This compound is of interest due to its potential applications in various fields.


Molecular Structure Analysis

The molecular structure of Oxamic hydrazide consists of an oxamic acid moiety linked to a hydrazine group. The arrangement of atoms and bonds within the molecule determines its properties and reactivity. Researchers have characterized this structure using techniques such as infrared spectroscopy and X-ray diffraction .


Physical And Chemical Properties Analysis

  • Solubility : Oxamic hydrazide is soluble in a 25 mg/mL solution of methanol and water (1:1) , resulting in a clear, colorless solution .
  • Appearance : The compound appears as a white powder .

Scientific Research Applications

Synthesis of Schiff Bases

Oxamic hydrazide: is used in the synthesis of Schiff bases, which are compounds with a functional group that contains a nitrogen atom connected to a carbon atom via a double bond . These bases are characterized by their spectroscopic properties and can be analyzed using techniques like FTIR, NMR, and X-ray diffraction . Schiff bases derived from oxamic hydrazide have been studied for their antioxidant activities, although they show less than 10% inhibition of DPPH, indicating a need for further research to enhance their efficacy .

Antioxidant Activity Study

The antioxidant properties of compounds synthesized from oxamic hydrazide are of significant interest. Studies have shown that these compounds exhibit antioxidant activities, which are crucial in combating oxidative stress in biological systems . However, the effectiveness of these activities is relatively low, suggesting potential for optimization and application in areas such as pharmacology and food preservation .

Crystallography

Oxamic hydrazide derivatives are valuable in crystallography for determining the structure of molecules. Single-crystal X-ray diffraction studies can reveal intricate details about the molecular and crystal structure, including unit cell parameters, torsion angles, and hydrogen bonding patterns . This information is essential for understanding the physical properties and potential applications of these compounds.

Selective Inhibition of Enzymes

Selective inhibition of enzymes is another critical application. Oxamic hydrazide has been identified as a potent inhibitor of cystathionine γ-lyase (CSE), an enzyme involved in the production of reactive sulfur species (RSS) . This selective inhibition is crucial for studying the biological functions of CSE and could lead to therapeutic applications in diseases where RSS play a role .

Membrane Permeability Studies

The ability of oxamic hydrazide to inhibit enzymatic activity in living cells indicates that it is membrane-permeable . This characteristic is particularly important for drug development, as it suggests that oxamic hydrazide derivatives could potentially be used as drugs that target intracellular processes.

Reagent for Aldehydes and Ketones

In chemical analysis, oxamic hydrazide serves as a reagent for detecting the presence of aldehydes and ketones . This application is fundamental in various fields, including organic synthesis, quality control in manufacturing, and forensic science.

properties

IUPAC Name

2-hydrazinyl-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRDWKSHLLYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199483
Record name Semioxamazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxamic hydrazide

CAS RN

515-96-8
Record name 2-Amino-2-oxoacetic acid hydrazide
Source CAS Common Chemistry
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Record name Semioxamazide
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Record name Oxamic hydrazide
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Record name Semioxamazide
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Record name Aminooxamide
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Record name SEMIOXAMAZIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and spectroscopic data for oxamic hydrazide?

A1: Oxamic hydrazide (C₂H₅N₃O₂) has a molecular weight of 103.08 g/mol. Its structure consists of an oxamic acid moiety linked to a hydrazine group. Spectroscopic characterization reveals key structural information:

  • ¹H NMR and ¹³C NMR: Provide detailed insights into the hydrogen and carbon environments within the molecule. []

Q2: How does oxamic hydrazide function as a coreactant in electrochemiluminescence (ECL)?

A2: Oxamic hydrazide can participate in ECL reactions, particularly with compounds like 3,4,9,10-perylenetetracarboxylic acid (PTCA). Upon electrochemical oxidation, oxamic hydrazide likely forms a reactive intermediate. This intermediate can then interact with oxidized PTCA, leading to an excited state that emits light upon relaxation. This ECL system has been explored for the sensitive detection of oxamic hydrazide itself and other analytes like tannic acid. []

Q3: Can you describe the antioxidant activity of Schiff bases derived from oxamic hydrazide?

A3: Studies investigating the antioxidant potential of Schiff base compounds synthesized from oxamic hydrazide, like (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (compound I), have shown limited DPPH radical scavenging activity (less than 10% inhibition). This suggests that these specific derivatives may have limited potential as antioxidants. []

Q4: How is oxamic hydrazide employed in the synthesis of ceramics?

A4: Oxamic hydrazide serves as an effective fuel in the combustion synthesis of ceria-based ceramics, such as Ce₁-ₓGdₓ/SmₓO₂-δ. When used as a fuel alongside metallic nitrates, oxamic hydrazide facilitates the direct formation of the desired oxide powders in a single step combustion reaction. This method offers advantages in terms of simplicity and efficiency compared to traditional ceramic synthesis routes. []

Q5: Are there any known applications of oxamic hydrazide in drug discovery?

A5: While direct applications of oxamic hydrazide as a therapeutic agent are limited, its derivatives have shown promise. For instance, research has explored the development of cystathionine γ-lyase (CSE) inhibitors that leverage Schiff base formation with pyridoxal 5′-phosphate (PLP) within the enzyme's active site. These inhibitors hold potential for conditions where modulating CSE activity is desired. []

Q6: What are the implications of oxamic hydrazide's use in gas generant compositions for vehicle safety restraints?

A6: Oxamic hydrazide has been identified as a potential component in non-azide gas generant compositions for vehicle airbags. These compositions utilize oxamic hydrazide alongside ammonium nitrate and other compounds. Upon ignition, they rapidly produce a large volume of gas to inflate airbags, enhancing passenger safety during collisions. This application highlights the versatility of oxamic hydrazide in various fields. []

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